Ethyl 2-iodo-2-methylpropionate: Technical Profile & Application Guide
Ethyl 2-iodo-2-methylpropionate: Technical Profile & Application Guide
Executive Summary
Ethyl 2-iodo-2-methylpropionate (CAS: 7425-55-0), often abbreviated as EIMP or EIiB (Ethyl 2-iodoisobutyrate), is a specialized
Unlike its ubiquitous bromine analog (Ethyl 2-bromo-2-methylpropionate), EIMP features a carbon-iodine (C–I) bond with significantly lower bond dissociation energy. This unique physicochemical trait accelerates initiation rates in Atom Transfer Radical Polymerization (ATRP) and enables Iodine Transfer Polymerization (ITP) and Organocatalyzed Living Radical Polymerization (organo-LRP), making it indispensable for synthesizing polymers with low dispersity (
Part 1: Physicochemical Characterization
Researchers must account for the high density and light sensitivity of EIMP. Unlike stable bromides, EIMP will liberate iodine (
Table 1: Key Physical Properties
| Property | Value | Technical Note |
| CAS Number | 7425-55-0 | Distinct from Bromo-analog (600-00-0) |
| Molecular Formula | ||
| Molecular Weight | 242.05 g/mol | High atomic mass due to Iodine |
| Density | 1.55 – 1.61 g/cm³ | Significantly denser than water |
| Boiling Point | ~105°C @ 12 mmHg | Extrapolated; decomposes at high T |
| Flash Point | 79°C | Combustible liquid |
| Appearance | Clear to Brown Liquid | Darkens with |
| Storage | -20°C, Dark, Inert Gas | Critical: Light/moisture sensitive |
Part 2: Synthesis Protocol (Finkelstein Halogen Exchange)
Commercially available EIMP is often expensive or degraded upon arrival. The most reliable method for acquiring high-purity EIMP is in situ or fresh preparation via the Finkelstein reaction, converting the stable bromo-precursor (Ethyl 2-bromo-2-methylpropionate) using Sodium Iodide (NaI).
Mechanistic Insight
The reaction is driven by solubility differences. Sodium Iodide (NaI) is soluble in acetone, whereas the byproduct Sodium Bromide (NaBr) is not. As NaBr precipitates, the equilibrium shifts largely to the right (Le Chatelier’s principle).
Experimental Workflow
Reagents:
-
Ethyl 2-bromo-2-methylpropionate (1.0 eq)
-
Sodium Iodide (NaI) (1.2 – 1.5 eq)
-
Dry Acetone (Solvent)
Protocol:
-
Dissolution: Dissolve NaI in dry acetone in a round-bottom flask under
atmosphere. -
Addition: Add Ethyl 2-bromo-2-methylpropionate dropwise at room temperature.
-
Reaction: Stir vigorously for 18–24 hours. A white precipitate (NaBr) will form immediately.
-
Filtration: Filter off the NaBr solid.
-
Workup: Concentrate the filtrate (remove acetone). Redissolve the residue in diethyl ether or hexanes.
-
Purification (Critical): Wash with 10% Sodium Thiosulfate (
) solution. Why? This reduces any liberated Iodine ( ) back to iodide, removing the brown color and preventing radical inhibition later. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Validation:
NMR will show a shift of the gem-dimethyl protons downfield compared to the starting bromide.
Figure 1: Workflow for the Finkelstein conversion of bromo-esters to iodo-esters.
Part 3: Application in Controlled Radical Polymerization
EIMP is a "privileged" initiator for polymerization methods requiring fast initiation relative to propagation (
Iodine Transfer Polymerization (ITP) & RDRP
In Iodine Transfer Polymerization (also known as RITP when generated in situ), the C–I bond undergoes degenerative chain transfer. EIMP acts as the chain transfer agent (CTA).
-
Mechanism: The iodine atom "hops" between the dormant chain end and the active radical chain, mediating the growth and keeping polydispersity low.
-
Utility: Essential for synthesizing block copolymers of acrylates and methacrylates without heavy metal catalysts (unlike ATRP).
Organocatalyzed Living Radical Polymerization (photo-organo-LRP)
Recent advances (Goto et al.) utilize alkyl iodides like EIMP with organic catalysts (amines, phosphines) or photoredox catalysts.
-
Advantage: Metal-free synthesis (crucial for biomedical applications).
-
Role of EIMP: The weak C–I bond is easily activated by organic catalysts under mild conditions to generate the initiating tertiary carbon radical.
ATRP (Atom Transfer Radical Polymerization)
While alkyl bromides are standard for ATRP, alkyl iodides are used when initiation efficiency is the bottleneck.
-
Kinetic Factor: The C–I bond is weaker (
50 kcal/mol) than C–Br ( 68 kcal/mol). This results in a much higher activation rate constant ( ). -
Outcome: All chains start growing simultaneously, lowering the dispersity (
) of the final polymer.
Figure 2: The equilibrium in ATRP/ITP. EIMP serves as the initial "P-I" species, ensuring rapid entry into the active cycle.
Part 4: Organic Synthesis Utility (Reformatsky Reaction)
Beyond polymers, EIMP is a potent reagent for forming quaternary carbon centers via the Reformatsky Reaction .
Reaction Logic:
Classically,
-
Reagent:
dust (activated) or Samarium Diiodide ( ). -
Transformation: EIMP + Zn
Zinc Enolate. -
Coupling: The enolate attacks a ketone or aldehyde.
-
Result: Formation of
-hydroxy esters with a bulky gem-dimethyl group adjacent to the ester. This steric bulk is often difficult to achieve with other methods.
Part 5: Handling & Safety Protocols
1. Light Sensitivity (Photolysis):
The C–I bond is photolabile. Exposure to ambient light causes homolytic cleavage, releasing iodine radicals which dimerize to
-
Mitigation: Wrap all reaction vessels in aluminum foil. Store the pure compound in amber vials.
2. Stabilization: If storing for long periods, Copper (Cu) metal turnings can be added to the storage vial. The copper acts as a radical scavenger and stabilizer.
3. Toxicity:
Like all
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Ventilation:[3] Always handle inside a fume hood.
References
-
ChemicalBook. (2025). Ethyl 2-Iodo-2-methylpropionate Properties and CAS Data.[1][4][5] Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: Ethyl 2-Iodo-2-methylpropionate.[1][4][5][6] Retrieved from
-
Goto, A., et al. (2008). Living Radical Polymerization with Organic Catalysts.[7] Journal of the American Chemical Society. (Contextual citation regarding alkyl iodide usage in organo-LRP).
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Retrieved from
-
PubChem. (2025).[1] Ethyl 2-iodo-2-methylpropanoate - Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. Ethyl 2-Iodo-2-methylpropionate | C6H11IO2 | CID 11299482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB [foodb.ca]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Ethyl 2-Iodo-2-methylpropionate | 7425-55-0 [chemicalbook.com]
- 5. ETHYL 2-IODO-2-METHYLPROPIONATE [sigmaaldrich.com]
- 6. Ethyl 2-Iodo-2-methylpropionate 94.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Ethyl 2-Iodo-2-methylpropionate | 7425-55-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
